1-[[5-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl]-4-(6-methylpyridin-2-yl)piperazine
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Overview
Description
1-[[5-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl]-4-(6-methylpyridin-2-yl)piperazine is a complex organic compound that has garnered significant interest in various scientific fields
Preparation Methods
The synthesis of 1-[[5-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl]-4-(6-methylpyridin-2-yl)piperazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the difluorophenyl group. Subsequent steps include the formation of the piperazine ring and the attachment of the pyridine moiety. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-[[5-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl]-4-(6-methylpyridin-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed .
Scientific Research Applications
1-[[5-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl]-4-(6-methylpyridin-2-yl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It finds applications in the development of new materials, agrochemicals, and pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-[[5-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl]-4-(6-methylpyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
When compared to similar compounds, 1-[[5-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl]-4-(6-methylpyridin-2-yl)piperazine stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Used as a disinfectant and antiseptic.
Other pyrazole derivatives: These compounds share the pyrazole ring but differ in their substituents and overall structure, leading to varied chemical and biological properties .
Properties
IUPAC Name |
1-[[5-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl]-4-(6-methylpyridin-2-yl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N5/c1-14-3-2-4-19(24-14)27-9-7-26(8-10-27)13-15-12-23-25-20(15)17-6-5-16(21)11-18(17)22/h2-6,11-12H,7-10,13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRREXYLAWAZNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2CCN(CC2)CC3=C(NN=C3)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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